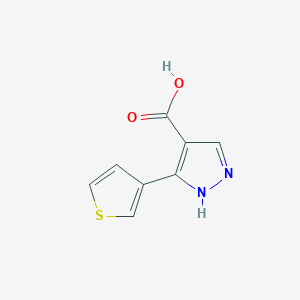

3-(thiophen-3-yl)-1H-pyrazole-4-carboxylic acid

Description

BenchChem offers high-quality 3-(thiophen-3-yl)-1H-pyrazole-4-carboxylic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-(thiophen-3-yl)-1H-pyrazole-4-carboxylic acid including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

5-thiophen-3-yl-1H-pyrazole-4-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6N2O2S/c11-8(12)6-3-9-10-7(6)5-1-2-13-4-5/h1-4H,(H,9,10)(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PMLVKFROEDWYMK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CSC=C1C2=C(C=NN2)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6N2O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

194.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

The Synthesis of 3-(Thiophen-3-yl)-1H-pyrazole-4-carboxylic Acid: A Technical Guide to Starting Materials and Synthetic Strategies

Sources

- 1. Synthesis, characterization, biological activities, and computational studies of pyrazolyl–thiazole derivatives of thiophene - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Development of new pyrazole–thiophene hybrids: synthesis, anticancer assessment, and molecular docking insights - PMC [pmc.ncbi.nlm.nih.gov]

- 4. BJOC - Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps [beilstein-journals.org]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

Solubility Profiling of 3-(thiophen-3-yl)-1H-pyrazole-4-carboxylic Acid: A Framework for Researchers in Drug Development

An In-depth Technical Guide:

Abstract: 3-(thiophen-3-yl)-1H-pyrazole-4-carboxylic acid is a heterocyclic compound with significant potential as a scaffold in medicinal chemistry and drug discovery. A thorough understanding of its solubility in various organic solvents is a prerequisite for its effective use in synthesis, purification, formulation, and screening cascades. This technical guide addresses the current lack of publicly available solubility data for this specific molecule. It serves as a comprehensive resource for researchers, scientists, and drug development professionals by providing a robust theoretical framework to predict solubility behavior, a detailed experimental protocol for its accurate determination, and expert insights into the practical nuances of solubility testing. The methodologies outlined herein are designed to empower researchers to generate reliable, high-quality solubility data, thereby accelerating preclinical development and enabling informed decision-making.

Introduction: The Critical Role of Solubility in Drug Discovery

The journey of a new chemical entity (NCE) from a laboratory curiosity to a therapeutic agent is fraught with challenges, many of which are dictated by its fundamental physicochemical properties. Among these, solubility stands out as a critical determinant of a drug candidate's success.[1] It influences every stage of the development pipeline, from initial high-throughput screening and synthetic route optimization to formulation design and ultimately, bioavailability.[2]

The molecule 3-(thiophen-3-yl)-1H-pyrazole-4-carboxylic acid belongs to the pyrazole class of compounds, which are recognized for their broad range of biological activities and serve as a cornerstone in the design of novel therapeutics.[3][4] Understanding the solubility of this specific scaffold is not merely an academic exercise; it is essential for:

-

Process Chemistry: Selecting appropriate solvents for synthesis, reaction work-up, and crystallization to ensure optimal yield and purity.

-

Preclinical Formulation: Developing suitable vehicle formulations for in vitro and in vivo testing. Poor solubility can lead to inaccurate biological data and hinder the identification of promising leads.[1][5]

-

Drug Delivery: Designing dosage forms that ensure adequate dissolution and absorption upon administration.[6]

This guide provides the necessary tools to systematically characterize the solubility of 3-(thiophen-3-yl)-1H-pyrazole-4-carboxylic acid in a range of common organic solvents.

Physicochemical Characterization and Predicted Solubility Profile

The solubility of a compound is intrinsically linked to its molecular structure. An analysis of the functional groups within 3-(thiophen-3-yl)-1H-pyrazole-4-carboxylic acid allows for a qualitative prediction of its solubility behavior.

Caption: Structure of 3-(thiophen-3-yl)-1H-pyrazole-4-carboxylic acid.

Key Structural Features Influencing Solubility:

-

Carboxylic Acid (-COOH): This is the dominant functional group. It is highly polar and can act as both a hydrogen bond donor (from the -OH) and a hydrogen bond acceptor (at the C=O). Its acidic nature means its ionization state, and thus solubility, will be highly dependent on the pH of the medium.[6]

-

Pyrazole Ring: This five-membered aromatic heterocycle contains both a pyridine-like nitrogen (proton acceptor) and a pyrrole-like NH group (proton donor). This dual capability for hydrogen bonding contributes significantly to its affinity for polar solvents.[4]

-

Thiophene Ring: A sulfur-containing aromatic heterocycle. While less polar than the other functional groups, it contributes to the overall size and aromatic character of the molecule, influencing interactions with aromatic or less polar solvents.

Predicted Solubility Trends:

Based on the principle of "like dissolves like," we can anticipate the following solubility profile[7]:

-

High Solubility: Expected in polar aprotic solvents such as Dimethyl Sulfoxide (DMSO) and Dimethylformamide (DMF), which can effectively solvate the molecule through strong dipole-dipole interactions and by accepting hydrogen bonds.

-

Moderate to Good Solubility: Expected in polar protic solvents like methanol, ethanol, and isopropanol. These solvents can engage in hydrogen bonding with the carboxylic acid and pyrazole moieties.

-

Low Solubility: Expected in non-polar solvents such as hexane, cyclohexane, and toluene. The lack of polar functional groups in these solvents makes them poor partners for the highly polar solute.

-

Variable Solubility: In solvents of intermediate polarity like ethyl acetate, acetone, and dichloromethane, solubility will depend on the delicate balance of interactions.

The following table provides a list of recommended solvents for initial screening, categorized by their properties.

| Solvent Class | Solvent Name | Polarity Index | Type | Rationale for Inclusion |

| Polar Aprotic | Dimethyl Sulfoxide (DMSO) | 7.2 | Aprotic | Excellent H-bond acceptor, commonly used for compound stock solutions. |

| Dimethylformamide (DMF) | 6.4 | Aprotic | Strong solvent for polar compounds. | |

| Acetonitrile (ACN) | 5.8 | Aprotic | Common solvent in chromatography; represents intermediate-to-high polarity. | |

| Polar Protic | Methanol (MeOH) | 5.1 | Protic | Simple alcohol, capable of extensive H-bonding. |

| Ethanol (EtOH) | 4.3 | Protic | Widely used, slightly less polar than methanol. | |

| Isopropanol (IPA) | 3.9 | Protic | A common alcohol with lower polarity. | |

| Intermediate | Acetone | 5.1 | Aprotic | Ketone with significant dipole moment. |

| Ethyl Acetate (EtOAc) | 4.4 | Aprotic | Common ester solvent, useful for extractions and chromatography. | |

| Non-Polar | Toluene | 2.4 | Aprotic | Aromatic solvent, tests for π-π stacking interactions. |

| n-Hexane | 0.1 | Aprotic | Aliphatic hydrocarbon, represents a true non-polar environment. |

Theoretical Principles of Solubility

The dissolution of a solid in a liquid is a thermodynamic process governed by two primary factors: the energy required to break the solute-solute and solvent-solvent interactions and the energy gained from forming new solute-solvent interactions.

Caption: Experimental workflow for the Isothermal Shake-Flask method.

Data Presentation and Interpretation

The results from the experimental determination should be compiled into a clear, concise table to allow for easy comparison across different solvents.

Table 1: Experimentally Determined Solubility of 3-(thiophen-3-yl)-1H-pyrazole-4-carboxylic Acid at 25 °C (Template)

| Solvent Class | Solvent Name | Solubility (mg/mL) | Solubility (mol/L) | Qualitative Descriptor |

| Polar Aprotic | Dimethyl Sulfoxide (DMSO) | TBD | TBD | TBD |

| Dimethylformamide (DMF) | TBD | TBD | TBD | |

| Polar Protic | Methanol (MeOH) | TBD | TBD | TBD |

| Ethanol (EtOH) | TBD | TBD | TBD | |

| Intermediate | Acetone | TBD | TBD | TBD |

| Non-Polar | Toluene | TBD | TBD | TBD |

| n-Hexane | TBD | TBD | TBD |

TBD: To Be Determined by experiment.

Qualitative descriptors can be assigned based on standard pharmaceutical definitions (e.g., Very Soluble: >1000 mg/mL; Freely Soluble: 100-1000 mg/mL; Soluble: 33-100 mg/mL; Sparingly Soluble: 10-33 mg/mL; Slightly Soluble: 1-10 mg/mL; Very Slightly Soluble: 0.1-1 mg/mL; Practically Insoluble: <0.1 mg/mL).

Practical Considerations and Troubleshooting

As a Senior Application Scientist, it is crucial to recognize potential pitfalls in experimental work.

-

Equilibrium Time: The most common error is insufficient equilibration time, leading to an underestimation of solubility. [1]Visual confirmation that the amount of excess solid does not change over the final 24 hours can provide confidence that equilibrium has been reached.

-

Compound Stability: The compound may degrade in certain solvents over the course of a 72-hour experiment. It is wise to analyze a sample of the supernatant at 24 and 48 hours to check for the appearance of degradation peaks by HPLC.

-

Poor Wettability: For very non-polar solvents, the compound may float on the surface, reducing the effective surface area for dissolution. [1]Gentle vortexing at the start of the experiment can help mitigate this.

-

Kinetic vs. Thermodynamic Solubility: This guide describes the determination of thermodynamic (equilibrium) solubility. In early discovery, faster, high-throughput methods are often used to measure kinetic solubility, which typically involves dissolving the compound in DMSO and then diluting it into an aqueous buffer. Kinetic solubility is often higher than thermodynamic solubility but can be prone to precipitation over time. [5][8]

Conclusion

While specific solubility data for 3-(thiophen-3-yl)-1H-pyrazole-4-carboxylic acid is not readily found in scientific literature, this guide provides a comprehensive framework for its determination. By combining a theoretical understanding of its physicochemical properties with the practical application of the gold-standard isothermal shake-flask method, researchers can generate the high-quality, reliable data essential for advancing their research and development programs. This systematic approach ensures that decisions regarding synthesis, formulation, and screening are based on a solid foundation of empirical evidence, ultimately increasing the probability of success for drug candidates built upon this promising scaffold.

References

- SciSpace. (n.d.). Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter.

- ResearchGate. (n.d.). (PDF) Experimental and Computational Methods Pertaining to Drug Solubility.

- Ascendia Pharmaceutical Solutions. (2021, July 5). 4 Factors Affecting Solubility of Drugs.

- PubMed. (2018, February 6). Solubility Determination of Active Pharmaceutical Ingredients Which Have Been Recently Added to the List of Essential Medicines in the Context of the Biopharmaceutics Classification System-Biowaiver.

- Semantic Scholar. (n.d.). Synthesis of ester and amide derivatives of 1-phenyl-3-(thiophen-3-yl)-1H-pyrazole-4-carboxylic acid and study of their anticancer activity.

- American Pharmaceutical Review. (2013, April 2). Practical Aspects of Solubility Determination and Considerations for Enabling Formulation Technologies.

- Chinese Pharmaceutical Association. (n.d.). Basic Procedure and Technical Requirements of Equilibrium Solubility Experiments.

- International Journal of Novel Research and Development. (n.d.). Factors affecting on the solubility and bioavailability of pharmaceutical drug and dosage form through.

- MilliporeSigma. (n.d.). 3-(Thiophen-2-yl)-1H-pyrazole-5-carboxylic acid.

- PubChemLite. (n.d.). 3-(thiophen-3-yl)-1h-pyrazole-4-carboxylic acid.

- ResearchGate. (n.d.). Synthesis of ester and amide derivatives of 1-phenyl-3-(thiophen-3-yl)-1H-pyrazole-4-carboxylic acid and study of their anticancer activity | Request PDF.

- Sigma-Aldrich. (n.d.). 3-thiophen-2-yl-1h-pyrazole-4-carboxylic acid (2,3-di-cl-benzylidene)-hydrazide.

- Chemistry LibreTexts. (2026, January 27). 13.3: Factors Affecting Solubility.

- MDPI. (2026, February 3). Derivatives of 1-(2-Pyridyl)-3-pyrazolecarboxylic Acids as Ligands for Binding f-Elements.

- ResearchGate. (2025, August 10). Synthetic Accesses to 3/5-Pyrazole Carboxylic Acids.

- MDPI. (2018, January 12). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review.

- PubChem. (n.d.). 3-phenyl-1H-pyrazole-4-carboxylic acid.

- CK-12 Foundation. (n.d.). Unit 4: Solubility and Factors Affecting Solubility.

- Chemistry LibreTexts. (2023, January 29). Solubility and Factors Affecting Solubility.

- Journal of Chemical and Pharmaceutical Research. (n.d.). Synthesis, characterization, antifungal activity and crystal structure of 1-(2-chlorophenyl)-3-(thiophen-2-yl)-1H-pyrazole-4-carboxaldehyde.

- Asian Journal of Chemistry. (n.d.). Reactions of Some Pyrazole-3-Carboxylic Acid Chlorides with Various Anilides.

- ChemRxiv. (2026, January 16). Practical Synthesis of Pyrazol-4-thiols.

- BenchChem. (n.d.). Solubility of Methyl 3-amino-1H-pyrazole-4-carboxylate in Organic Solvents: A Technical Guide.

- Encyclopedia.pub. (2022, September 9). Synthesis and Properties of Pyrazoles.

Sources

- 1. scispace.com [scispace.com]

- 2. ijnrd.org [ijnrd.org]

- 3. mdpi.com [mdpi.com]

- 4. Synthesis and Properties of Pyrazoles | Encyclopedia MDPI [encyclopedia.pub]

- 5. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]

- 6. ascendiacdmo.com [ascendiacdmo.com]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. researchgate.net [researchgate.net]

An In-Depth Technical Guide to Identifying and Validating Therapeutic Targets for 3-(thiophen-3-yl)-1H-pyrazole-4-carboxylic acid

Abstract

The hybridization of pyrazole and thiophene heterocyclic rings has yielded a plethora of bioactive molecules with significant therapeutic potential.[1] This guide focuses on 3-(thiophen-3-yl)-1H-pyrazole-4-carboxylic acid, a molecule of considerable interest due to the established pharmacological relevance of its constituent scaffolds. Pyrazole derivatives are known to exhibit a wide range of biological activities, including anticancer, anti-inflammatory, and antimicrobial effects.[2][3][4] Similarly, the thiophene ring is a key component in numerous pharmaceuticals and is recognized for enhancing the pharmacokinetic and pharmacodynamic properties of drug candidates.[1] This document provides a comprehensive framework for researchers, scientists, and drug development professionals to systematically identify and validate the therapeutic targets of this promising compound. We will delve into the scientific rationale for investigating specific target classes, provide detailed, field-proven experimental protocols for target deconvolution and validation, and present a logical workflow from initial hypothesis to confirmed protein-ligand interaction.

Introduction: The Therapeutic Potential of the Pyrazole-Thiophene Scaffold

The convergence of the pyrazole and thiophene moieties in a single molecular entity presents a compelling starting point for drug discovery. The pyrazole core is a privileged structure in medicinal chemistry, found in drugs with diverse mechanisms of action.[1] The thiophene ring, a bioisostere of the benzene ring, often improves a compound's metabolic stability and target affinity.[1]

While direct biological data for 3-(thiophen-3-yl)-1H-pyrazole-4-carboxylic acid is not extensively available in the public domain, analysis of closely related analogs provides a strong basis for forming initial therapeutic hypotheses.

Hypothesis A: Inhibition of Plasma Kallikrein and Anti-inflammatory Applications

A key lead in understanding the potential of this scaffold comes from patent literature describing heterocyclic derivatives as inhibitors of plasma kallikrein.[5] Plasma kallikrein is a serine protease that plays a crucial role in the inflammatory cascade by releasing the potent vasodilator bradykinin.[5] Inhibition of plasma kallikrein is a validated therapeutic strategy for conditions such as hereditary angioedema and diabetic macular edema.[5] The structural similarity of 3-(thiophen-3-yl)-1H-pyrazole-4-carboxylic acid to these patented inhibitors suggests that it may also target this enzyme.

A Roadmap for Target Identification and Deconvolution

The process of identifying the specific protein(s) that a small molecule interacts with to elicit a biological effect is known as target deconvolution. This is a critical step in drug development, enabling mechanism-of-action studies and guiding lead optimization. We will explore both affinity-based and label-free approaches to identify the molecular targets of 3-(thiophen-3-yl)-1H-pyrazole-4-carboxylic acid.

Affinity-Based Approaches: Leveraging Chemical Probes

Affinity-based methods utilize a modified version of the small molecule to "pull down" its binding partners from a complex biological sample, such as a cell lysate.

This classic and powerful technique involves immobilizing the small molecule onto a solid support and using it as bait to capture interacting proteins.

-

Probe Synthesis: Synthesize a derivative of 3-(thiophen-3-yl)-1H-pyrazole-4-carboxylic acid with a linker arm (e.g., a short polyethylene glycol chain with a terminal amine) attached to a position determined by structure-activity relationship (SAR) studies to be non-essential for binding.

-

Immobilization: Covalently couple the amine-terminated probe to N-hydroxysuccinimide (NHS)-activated agarose beads according to the manufacturer's protocol.

-

Lysate Preparation: Culture a relevant cell line (e.g., human umbilical vein endothelial cells (HUVECs) for inflammation, or a cancer cell line for oncology) and prepare a clarified lysate using a suitable lysis buffer containing protease and phosphatase inhibitors.

-

Affinity Pulldown:

-

Equilibrate the compound-coupled beads and control beads (without the compound) with lysis buffer.

-

Incubate the cell lysate with the beads for 2-4 hours at 4°C with gentle rotation.

-

Wash the beads extensively with lysis buffer to remove non-specifically bound proteins.

-

-

Elution: Elute the bound proteins using a competitive elution with an excess of the free compound, or by denaturing elution with SDS-PAGE sample buffer.

-

Analysis: Separate the eluted proteins by SDS-PAGE, visualize with Coomassie or silver staining, and excise bands that are present in the compound pulldown but not the control. Identify the proteins by mass spectrometry.

Label-Free Approaches: Circumventing Chemical Modification

Label-free methods are advantageous as they use the unmodified small molecule, avoiding the risk that a chemical tag could interfere with binding.

DARTS is based on the principle that the binding of a small molecule can stabilize a protein, making it less susceptible to proteolytic degradation.[6]

-

Cell Treatment: Treat cultured cells with either the test compound or vehicle for a specified time.

-

Heating: Harvest the cells, resuspend them in a buffer, and divide the suspension into aliquots in PCR tubes. Heat the aliquots at a range of different temperatures for 3 minutes, followed by cooling on ice. [7]3. Lysis and Separation: Lyse the cells by freeze-thaw cycles. Centrifuge the lysates at high speed to pellet the aggregated, denatured proteins. [7]4. Analysis: Collect the supernatant containing the soluble proteins. Analyze the amount of a specific protein of interest remaining in the supernatant at each temperature by Western blotting. A shift in the melting curve to a higher temperature in the presence of the compound indicates target engagement. [8]For unbiased, proteome-wide target discovery, the soluble fractions can be analyzed by mass spectrometry.

Target Validation: From Hypothesis to Confirmation

Once a list of potential target proteins has been generated, it is crucial to validate these interactions. Validation confirms direct binding and provides quantitative measures of affinity and kinetics.

Enzymatic Assays (for Enzyme Targets)

If a candidate target is an enzyme, such as plasma kallikrein, its activity can be measured in the presence and absence of the compound.

-

Principle: Active plasma kallikrein cleaves a chromogenic substrate (e.g., H-D-Pro-Phe-Arg-pNA), releasing p-nitroaniline (pNA), which can be quantified by measuring absorbance at 405 nm. [9][10]2. Procedure:

-

In a 96-well plate, add purified plasma kallikrein to a buffer solution.

-

Add varying concentrations of 3-(thiophen-3-yl)-1H-pyrazole-4-carboxylic acid.

-

Pre-incubate the enzyme and inhibitor at 37°C.

-

Initiate the reaction by adding the chromogenic substrate.

-

Measure the change in absorbance at 405 nm over time using a plate reader.

-

-

Data Analysis: Calculate the initial reaction rates and plot them against the inhibitor concentration. Fit the data to a suitable model to determine the IC50 value.

| Parameter | Description | Example Value |

| Enzyme | Purified human plasma kallikrein | 10 nM |

| Substrate | Chromogenic peptide (e.g., S-2302) | 200 µM |

| Buffer | 50 mM Tris-HCl, pH 7.8 | - |

| Readout | Absorbance at 405 nm | - |

| IC50 | Concentration of inhibitor causing 50% enzyme inhibition | To be determined |

Table 1: Parameters for a Plasma Kallikrein Enzymatic Assay

Surface Plasmon Resonance (SPR)

SPR is a powerful biophysical technique for measuring real-time biomolecular interactions. It provides quantitative data on binding affinity (KD) and kinetics (ka and kd). [11][12]

-

Immobilization: Covalently immobilize the purified candidate target protein onto a sensor chip surface.

-

Binding Analysis: Flow solutions of 3-(thiophen-3-yl)-1H-pyrazole-4-carboxylic acid at various concentrations over the chip surface. A reference channel without the protein is used to subtract non-specific binding.

-

Data Acquisition: The binding of the compound to the protein causes a change in the refractive index at the surface, which is measured in real-time and plotted as a sensorgram. [12]4. Data Analysis: The association (ka) and dissociation (kd) rate constants are determined by fitting the sensorgram data to a kinetic model. The equilibrium dissociation constant (KD) is calculated as kd/ka.

| Parameter | Description | Typical Range for Drug-like Molecules |

| ka (on-rate) | Rate of complex formation | 10^3 - 10^7 M⁻¹s⁻¹ |

| kd (off-rate) | Rate of complex decay | 10⁻¹ - 10⁻⁵ s⁻¹ |

| KD (affinity) | Equilibrium dissociation constant | nM - µM |

Table 2: Key Parameters Obtained from SPR Analysis

In-Cell Target Engagement Assays

Confirming that the compound binds to its target within the complex environment of a living cell is a critical validation step.

This assay measures compound binding in live cells using bioluminescence resonance energy transfer (BRET). [13]It requires expressing the target protein as a fusion with NanoLuc® luciferase and using a fluorescent tracer that competes with the test compound for binding. A decrease in the BRET signal upon addition of the test compound indicates target engagement. [13]

These are cell-based assays that measure compound-target interaction. [14]InCELL Pulse is based on the principle of protein thermal stability, while InCELL Hunter relies on protein stabilization related to protein turnover. [14]Both provide a quantitative measure of target engagement in a cellular context.

Conclusion and Future Directions

This guide provides a systematic and robust framework for elucidating the therapeutic targets of 3-(thiophen-3-yl)-1H-pyrazole-4-carboxylic acid. By leveraging the combined power of affinity-based and label-free target deconvolution methods, researchers can generate a high-confidence list of candidate proteins. Subsequent validation using orthogonal biophysical and cell-based assays is essential to confirm direct binding and to quantify the interaction.

The initial hypotheses, based on the known pharmacology of related pyrazole-thiophene compounds, point towards plasma kallikrein inhibition and anticancer activity as promising avenues of investigation. [2][5][15]The detailed protocols provided herein serve as a practical starting point for any research team embarking on the characterization of this or similar small molecules. The successful identification and validation of its targets will be a pivotal step in unlocking the full therapeutic potential of 3-(thiophen-3-yl)-1H-pyrazole-4-carboxylic acid.

References

-

Creative Biolabs. (n.d.). Surface Plasmon Resonance Protocol & Troubleshooting. Retrieved March 14, 2026, from [Link]

- Lomenick, B., et al. (2011). Drug Affinity Responsive Target Stability (DARTS) for Small Molecule Target Identification. Current Protocols in Chemical Biology, 3, 163-180.

-

Promega Corporation. (2017, March 16). Create Your Own InCELL Pulse Cellular Compound Target Engagement Assay [Video]. YouTube. [Link]

- Inceler, N., et al. (2013). Synthesis of ester and amide derivatives of 1-phenyl-3-(thiophen-3-yl)-1H-pyrazole-4-carboxylic acid and study of their anticancer activity. European Journal of Medicinal Chemistry, 67, 244-250.

-

Bio-protocol. (n.d.). Cellular thermal shift assay (CETSA). Retrieved March 14, 2026, from [Link]

- Inceler, N., Yılmaz, A., & Baytas, S. (2017). Synthesis of ester and amide derivatives of 1-phenyl-3-(thiophen-3-yl)-1H-pyrazole-4-carboxylic acid and study of their anticancer activity. Medicinal Chemistry Research, 26(1), 134-143.

-

Charles River Laboratories. (n.d.). Surface Plasmon Resonance (SPR) Assay. Retrieved March 14, 2026, from [Link]

- Martinez Molina, D., et al. (2016). Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA. Methods in Molecular Biology, 1493, 21-34.

-

CoaChrom Diagnostica GmbH. (n.d.). Plasma Kallikrein-like activity. Retrieved March 14, 2026, from [Link]

-

Eurofins DiscoverX. (n.d.). Target Engagement Assays. Retrieved March 14, 2026, from [Link]

- Carvalho, D. R. D., et al. (2022). Activity assay based on the immobilized enzyme kallikrein and mass spectrometry. Frontiers in Analytical Science, 2, 989895.

- Goyal, A., & Silakari, O. (2021). Pyrazole Carboxylic Acid and Derivatives: Synthesis and Biological Applications. Mini-Reviews in Organic Chemistry, 18(3), 275-289.

- Google Patents. (n.d.). US9533987B2 - Heterocyclic derivates.

-

Creative BioMart. (n.d.). Principle and Protocol of Surface Plasmon Resonance (SPR). Retrieved March 14, 2026, from [Link]

- ACS Omega. (2025). Surface Plasmon Resonance (SPR)-Based Workflow for High-Throughput Discovery of CD28-Targeted Small Molecules. ACS Omega.

- Mini-Reviews in Organic Chemistry. (2021). Pyrazole Carboxylic Acid and Derivatives: Synthesis and Biological Applications. Mini-Reviews in Organic Chemistry.

- Shaaban, M. R., et al. (2024). Synthesis, characterization, biological activities, and computational studies of pyrazolyl–thiazole derivatives of thiophene. Scientific Reports, 14(1), 1-15.

- Google Patents. (n.d.). AU 2014270152 B9 - HETEROCYCLIC DERIVATES.

Sources

- 1. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. discovery.researcher.life [discovery.researcher.life]

- 5. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 6. bio-protocol.org [bio-protocol.org]

- 7. Frontiers | Activity assay based on the immobilized enzyme kallikrein and mass spectrometry [frontiersin.org]

- 8. japtamers.co.uk [japtamers.co.uk]

- 9. coachrom.com [coachrom.com]

- 10. benchchem.com [benchchem.com]

- 11. Surface Plasmon Resonance Protocol & Troubleshooting - Creative Biolabs [creativebiolabs.net]

- 12. criver.com [criver.com]

- 13. NanoBRET® Target Engagement | Live-Cell Compound Binding Assay [promega.sg]

- 14. Target Engagement Assays [discoverx.com]

- 15. semanticscholar.org [semanticscholar.org]

Methodological & Application

The Strategic Deployment of 3-(Thiophen-3-yl)-1H-pyrazole-4-carboxylic Acid in Modern Organic Synthesis

Introduction: Unveiling a Privileged Scaffold

In the landscape of contemporary drug discovery and materials science, the strategic selection of molecular building blocks is paramount. Among the vast arsenal available to the synthetic chemist, 3-(thiophen-3-yl)-1H-pyrazole-4-carboxylic acid has emerged as a scaffold of significant interest. This heterocyclic construct marries the distinct electronic and steric properties of two critical pharmacophores: the pyrazole and the thiophene ring systems. The pyrazole, a five-membered aromatic ring with two adjacent nitrogen atoms, is a cornerstone of numerous pharmaceuticals, prized for its ability to engage in hydrogen bonding and act as a bioisostere for amides and other functional groups.[1] Concurrently, the thiophene ring, a sulfur-containing aromatic heterocycle, often enhances metabolic stability, modulates lipophilicity, and provides additional vectors for molecular interactions.[2][3] The carboxylic acid moiety at the 4-position of the pyrazole ring serves as a versatile synthetic handle, primarily for the construction of amide and ester libraries, which are fundamental in exploring structure-activity relationships (SAR).[4][5]

This technical guide provides an in-depth exploration of 3-(thiophen-3-yl)-1H-pyrazole-4-carboxylic acid as a key intermediate. We will delve into its primary applications, supported by field-proven protocols for its synthesis and subsequent derivatization, empowering researchers to leverage its full potential in their synthetic endeavors.

Core Applications in Medicinal Chemistry

The predominant application of 3-(thiophen-3-yl)-1H-pyrazole-4-carboxylic acid lies in the synthesis of novel therapeutic agents. Its derivatives have shown considerable promise in oncology and immunology, often targeting key enzymes in signaling pathways.

Kinase Inhibitors: A Scaffold for Targeted Therapy

Kinases are a class of enzymes that play a crucial role in cell signaling, and their dysregulation is a hallmark of many diseases, including cancer. The pyrazole-thiophene scaffold has proven to be an effective template for the design of potent kinase inhibitors. The pyrazole core can mimic the adenine region of ATP, forming critical hydrogen bonds within the kinase hinge region, while the thiophene and its substituents can occupy adjacent hydrophobic pockets, enhancing binding affinity and selectivity.[2] Derivatives of 3-(thiophen-3-yl)-1H-pyrazole-4-carboxylic acid have been investigated as inhibitors of various kinases, including Akt and Cyclin-Dependent Kinases (CDKs), which are central to cell cycle progression and survival.[2][6]

Anticancer Agents: Beyond Kinase Inhibition

The derivatization of this building block, particularly through amide coupling, has yielded a plethora of compounds with significant cytotoxic activity against various cancer cell lines.[4][5] These molecules often exert their effects through multiple mechanisms, not limited to kinase inhibition. The structural diversity achievable from this scaffold allows for the fine-tuning of physicochemical properties to optimize oral absorption and other pharmacokinetic parameters.[4][5]

Synthetic Protocols: From Core Synthesis to Derivatization

A cornerstone of this guide is the provision of detailed, reliable synthetic procedures. The following protocols are based on established chemical principles and literature precedents for similar structures.

Protocol 1: Synthesis of the Core Building Block: 3-(Thiophen-3-yl)-1H-pyrazole-4-carboxylic Acid

The synthesis of the title compound is most effectively achieved through a Knorr-type pyrazole synthesis, which involves the cyclocondensation of a β-ketoester with a hydrazine derivative.[1][7][8] The requisite β-ketoester, in this case, would be an ethyl 2-(2-(thiophen-3-yl)-2-oxoethyl)-3-oxobutanoate derivative, which itself can be prepared via a Claisen condensation. The subsequent cyclization with hydrazine followed by saponification of the resulting ester yields the target carboxylic acid.

Diagram 1: Synthetic Pathway to the Core Building Block

Caption: Synthetic workflow for the parent acid.

Step-by-Step Methodology:

-

Part A: Synthesis of Ethyl 3-(thiophen-3-yl)-1H-pyrazole-4-carboxylate

-

To a solution of the precursor β-ketoester, ethyl 2-(2-(thiophen-3-yl)-2-oxoethyl)-3-oxobutanoate (1.0 eq), in a suitable solvent such as ethanol or acetic acid, add hydrazine hydrate (1.2 eq).

-

Heat the reaction mixture to reflux for 4-6 hours, monitoring the progress by Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature and pour it into ice-cold water.

-

Collect the precipitated solid by vacuum filtration, wash with cold water, and dry to afford the crude ethyl 3-(thiophen-3-yl)-1H-pyrazole-4-carboxylate.

-

Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water).

-

-

Part B: Saponification to 3-(Thiophen-3-yl)-1H-pyrazole-4-carboxylic Acid

-

Suspend the ethyl ester from Part A (1.0 eq) in a mixture of ethanol and water.

-

Add an excess of sodium hydroxide (3.0-4.0 eq) and heat the mixture to reflux for 2-4 hours, or until the reaction is complete by TLC.

-

Cool the reaction mixture to room temperature and concentrate under reduced pressure to remove the ethanol.

-

Dilute the remaining aqueous solution with water and wash with a water-immiscible organic solvent (e.g., diethyl ether or dichloromethane) to remove any non-acidic impurities.

-

Cool the aqueous layer in an ice bath and acidify to pH 2-3 with concentrated hydrochloric acid.

-

Collect the precipitated carboxylic acid by vacuum filtration, wash thoroughly with cold water, and dry under vacuum to yield the final product.

-

Protocol 2: Amide Coupling for Derivative Synthesis

The carboxylic acid group of the title compound is a prime site for derivatization. Amide coupling is a frequently employed reaction to generate libraries of compounds for biological screening.[4][5] The use of modern coupling reagents such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) provides a mild and efficient method for this transformation.

Diagram 2: Amide Coupling Workflow

Caption: General workflow for amide synthesis.

Step-by-Step Methodology:

-

In a dry, inert atmosphere (e.g., under nitrogen), dissolve 3-(thiophen-3-yl)-1H-pyrazole-4-carboxylic acid (1.0 eq) in an anhydrous aprotic solvent such as N,N-dimethylformamide (DMF).

-

To this solution, add the desired amine (1.1 eq), HATU (1.2 eq), and a non-nucleophilic base such as N,N-diisopropylethylamine (DIPEA) (2.0-3.0 eq).

-

Stir the reaction mixture at room temperature for 2-12 hours. Monitor the reaction progress by TLC or LC-MS.

-

Upon completion, dilute the reaction mixture with ethyl acetate and wash successively with 5% aqueous HCl, saturated aqueous NaHCO₃, and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure amide derivative.

Structure-Activity Relationship (SAR) Insights

The derivatization of the 3-(thiophen-3-yl)-1H-pyrazole-4-carboxylic acid scaffold has provided valuable insights into the structural requirements for biological activity.

| Derivative Class | Key Findings | Representative Activity (GI₅₀/IC₅₀) | Reference |

| Amides | The nature of the amine component significantly influences anticancer activity. Bulky and lipophilic substituents, such as a 4-benzylpiperidine group, can enhance cytotoxicity. | 25.2 µM (Raji cells) | [4][5] |

| Esters | Ester derivatives have also been synthesized and evaluated, though often show lower potency compared to their amide counterparts in anticancer assays. | Data not always superior to amides | [4] |

| N-Aryl Pyrazoles | Substitution on the pyrazole nitrogen with an aryl group can modulate the electronic properties and steric profile of the molecule, impacting kinase inhibitory activity. | Varies with substitution | [4] |

These findings underscore the importance of the carboxylic acid handle as a key point for diversification to explore and optimize the biological activity of this privileged scaffold.

Conclusion and Future Outlook

3-(Thiophen-3-yl)-1H-pyrazole-4-carboxylic acid stands as a testament to the power of heterocyclic chemistry in generating molecules of significant biological and material interest. Its synthetic accessibility, coupled with the versatile reactivity of its carboxylic acid group, makes it an invaluable building block for the creation of diverse molecular libraries. The demonstrated success of its derivatives as anticancer agents and kinase inhibitors validates the rational design principles behind its structure. As our understanding of disease pathways deepens, it is certain that this scaffold will continue to be a fertile ground for the development of novel, highly targeted therapeutic agents. The protocols and insights provided herein are intended to facilitate and inspire further innovation in this exciting area of research.

References

-

Exploring pyrazoline-thiophene hybrids as CDK2 inhibitors: synthesis, mechanism, biological studies, and computational insights. RSC Medicinal Chemistry. [Link]

-

Synthesis of Tetrasubstituted Pyrazoles from Substituted Hydrazines and β-Keto Esters. Organic Letters. [Link]

-

Synthesis, characterization, biological activities, and computational studies of pyrazolyl–thiazole derivatives of thiophene. RSC Advances. [Link]

-

Synthesis of ester and amide derivatives of 1-phenyl-3-(thiophen-3-yl)-1H-pyrazole-4-carboxylic acid and study of their anticancer activity. Medicinal Chemistry Research. [Link]

-

Synthesis of ester and amide derivatives of 1-phenyl-3-(thiophen-3-yl)-1H-pyrazole-4-carboxylic acid and study of their anticancer activity. ResearchGate. [Link]

-

From Synthesis to Therapy: Evaluating the Anti-Inflammatory Efficacy of Pyrazole Derivatives. Preprints.org. [Link]

-

Discovery of pyrazole-thiophene derivatives as highly Potent, orally active Akt inhibitors. European Journal of Medicinal Chemistry. [Link]

Sources

- 1. Pyrazole Scaffold: Strategies toward the Synthesis and Their Applications | IntechOpen [intechopen.com]

- 2. Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps - PMC [pmc.ncbi.nlm.nih.gov]

- 3. dergipark.org.tr [dergipark.org.tr]

- 4. semanticscholar.org [semanticscholar.org]

- 5. researchgate.net [researchgate.net]

- 6. Pyrazole synthesis [organic-chemistry.org]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. researchwithrowan.com [researchwithrowan.com]

analytical HPLC method for 3-(thiophen-3-yl)-1H-pyrazole-4-carboxylic acid

Title: Analytical HPLC Method Development and Validation for 3-(thiophen-3-yl)-1H-pyrazole-4-carboxylic acid

Introduction & Background

3-(thiophen-3-yl)-1H-pyrazole-4-carboxylic acid is a highly functionalized heterocyclic building block extensively utilized in the development of agrochemicals (e.g., pyrazolylcarboxanilide fungicides) and pharmaceuticals, including kinase and plasma kallikrein inhibitors[1][2]. The structural complexity of this molecule—combining an acidic carboxylic acid moiety, a basic pyrazole ring, and a lipophilic thiophene ring—presents unique chromatographic challenges.

This application note details a robust, self-validating Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) method tailored for the purity assessment, quantification, and metabolic profiling of this compound.

Physicochemical Profiling & Causality in Method Design

As a Senior Application Scientist, it is critical to design chromatographic methods based on the fundamental physicochemical properties of the analyte rather than trial and error. The causality behind our experimental choices is as follows:

-

Ionization Dynamics & pH Control: The carboxylic acid group typically exhibits a pKa around 4.0–4.5, while the pyrazole nitrogen has a pKa around 2.5. To prevent peak tailing, band broadening, and retention time shifts caused by partial ionization, the mobile phase pH must be strictly controlled at least 2 units below the pKa of the carboxylic acid. Thus, the use of 0.1% Trifluoroacetic acid (TFA) or Formic Acid (yielding a pH of ~2.0) is mandated[3][4].

-

Stationary Phase Selection: A high-density C18 column with extensive end-capping is required. The basic secondary amine in the pyrazole ring is prone to interacting with residual silanols on the silica support, which causes severe tailing. End-capping eliminates these secondary interactions[5].

-

Detector Optimization: The extended conjugation between the thiophene and pyrazole rings yields a strong UV chromophore. Photodiode Array (PDA) detection at 254 nm ensures maximum sensitivity and allows for 3D spectral peak purity assessment across the run[6].

Method Development Logical Workflow

Logical workflow for HPLC method development of pyrazole-4-carboxylic acid.

Experimental Protocols

Chromatographic Conditions

The following parameters establish a baseline-resolved, reproducible separation system.

Table 1: Optimized HPLC Parameters

| Parameter | Specification | Causality / Rationale |

| Column | C18, 150 x 4.6 mm, 3 µm (End-capped) | End-capping prevents pyrazole-silanol interactions; 3 µm provides high theoretical plates[4][5]. |

| Mobile Phase A | 0.1% TFA in Ultrapure Water (v/v) | Suppresses ionization of the carboxylic acid, ensuring a neutral state for RP retention. |

| Mobile Phase B | 0.1% TFA in Acetonitrile (v/v) | Acetonitrile provides lower backpressure and sharper peaks than methanol. |

| Flow Rate | 1.0 mL/min | Standard flow for 4.6 mm ID columns, balancing speed and resolution. |

| Column Temp. | 30 °C ± 1 °C | Thermostatting prevents retention time drift due to ambient temperature fluctuations. |

| Detection | PDA (λ = 254 nm; Ref = 360 nm) | Captures the conjugated π-system absorbance; PDA enables spectral purity checks[6]. |

| Injection Vol. | 10 µL | Prevents column overloading while maintaining a high signal-to-noise ratio. |

Gradient Program

A gradient approach is strictly required to separate the target analyte from potential synthetic impurities (e.g., thiophene-3-boronic acid, unreacted pyrazole esters, or positional isomers).

Table 2: Gradient Elution Profile

| Time (min) | % Mobile Phase A (Aqueous) | % Mobile Phase B (Organic) |

| 0.0 | 95 | 5 |

| 2.0 | 95 | 5 |

| 10.0 | 40 | 60 |

| 12.0 | 5 | 95 |

| 14.0 | 5 | 95 |

| 14.1 | 95 | 5 |

| 18.0 | 95 | 5 |

Critical Insight: A mandatory 4-minute re-equilibration time (14.1 to 18.0 min) is programmed at the end of the run. Comparable HPLC systems vary in equilibration efficiency; this step acts as a self-validating mechanism to produce consistent analyte retention times across multiple injections[7].

Step-by-Step Sample Preparation

Self-Validating Principle: All samples must be prepared in a diluent that closely matches the initial mobile phase conditions to prevent solvent-mismatch peak distortion (fronting/splitting).

-

Standard Stock Solution (1.0 mg/mL):

-

Accurately weigh 10.0 mg of 3-(thiophen-3-yl)-1H-pyrazole-4-carboxylic acid reference standard.

-

Transfer to a 10 mL volumetric flask.

-

Dissolve in 5 mL of LC-MS grade Methanol (utilized due to the compound's specific polarity and solubility profile[4]). Sonicate for 5 minutes until fully dissolved.

-

Make up to volume with Methanol.

-

-

Working Standard Solution (50 µg/mL):

-

Pipette 0.5 mL of the stock solution into a 10 mL volumetric flask.

-

Dilute to volume with Diluent (Water:Acetonitrile 80:20 v/v). Crucial step: Do not use 100% Methanol for the final injection to avoid peak distortion.

-

-

Sample Filtration:

-

Filter the working solution through a 0.22 µm PTFE or Nylon syringe filter before transferring to an HPLC vial[6]. Discard the first 1 mL of filtrate to account for membrane saturation.

-

System Suitability and Method Validation (E-E-A-T)

To ensure absolute trustworthiness, the method must be subjected to a System Suitability Test (SST) prior to any sample analysis. If the SST fails, the system locks out further analysis until corrected. Based on biopharmaceutical profiling of similar pyrazole derivatives, the method should demonstrate strict linearity and precision[8].

Table 3: System Suitability and Validation Acceptance Criteria

| Parameter | Experimental Target | Acceptance Criteria (ICH Q2) |

| Retention Time (Rt) | ~7.8 min | %RSD ≤ 1.0% (n=6 injections) |

| Tailing Factor (Tf) | 1.15 | ≤ 1.5 |

| Theoretical Plates (N) | > 15,000 | ≥ 5,000 |

| Linearity (R²) | 0.9998 (Range: 0.1 - 100 µg/mL) | ≥ 0.999[8] |

| LOD / LOQ | 0.02 µg/mL / 0.06 µg/mL | Signal-to-noise > 3:1 / > 10:1[8] |

| Injection Precision | 0.4% Area RSD | %RSD ≤ 2.0% (n=6 injections) |

Troubleshooting the Self-Validating System

-

Peak Tailing (Tf > 1.5): Indicates secondary interactions. Action: Verify the pH of Mobile Phase A. The TFA modifier may have degraded or evaporated. Prepare fresh mobile phase.

-

Retention Time Drift (>0.2 min shift): The column is not fully equilibrating between gradient runs. Action: Extend the post-run equilibration time from 4 minutes to 6 minutes[7].

-

Split Peaks / Fronting: Caused by injecting the sample in a solvent stronger than the mobile phase. Action: Ensure the final sample diluent contains at least 80% aqueous phase.

References

-

SIELC Technologies. (2018). Separation of 1H-Pyrazole-4-carboxylic acid, 5-amino-1-phenyl-, ethyl ester on Newcrom R1 HPLC column. SIELC.[Link]

- Kalvista Pharmaceuticals Ltd. (2014). Heterocyclic derivates.

- Nissan Chemical Corp. (2022). Method for producing a pyrazole-4-carboxylic acid derivative.

-

KTU ePubl. (2021). Synthesis and Characterization of Novel Methyl (3)5-(N-Boc-piperidinyl)-1H-pyrazole-4-carboxylates. Kaunas University of Technology.[Link]

-

ResearchGate. (2023). Synthesis, Characterization, RP-HPLC Method Development and Validation for Qualitative Estimation of (4Z) 3 Methyl 1 (4 Nitrobenzoyl) 1H Pyrazole 4,5 Dione 4[(4fluorophenyl) Hydrazone].[Link]

-

MDPI. (2014). Biopharmaceutical Profiling of New Antitumor Pyrazole Derivatives. Molecules.[Link]

-

International Journal of Chemical and Pharmaceutical Analysis (IJCPA). (2014). A Highly Validated RP-HPLC Method for Pyrazoline Derivative Having Anti-inflammatory Activity.[Link]

-

Environmental Protection Agency (EPA). VALIDATION OF BASF METHOD No. D0903.[Link]

Sources

- 1. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 2. EP3521277B1 - Method for producing a pyrazole-4-carboxylic acid derivative - Google Patents [patents.google.com]

- 3. epubl.ktu.edu [epubl.ktu.edu]

- 4. ijcpa.in [ijcpa.in]

- 5. Separation of 1H-Pyrazole-4-carboxylic acid, 5-amino-1-phenyl-, ethyl ester on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]

- 6. researchgate.net [researchgate.net]

- 7. epa.gov [epa.gov]

- 8. mdpi.com [mdpi.com]

methods for functionalization of the thiophene ring in pyrazole compounds

Application Notes & Protocols

Topic: Strategic Functionalization of the Thiophene Ring in Pyrazole-Thiophene Scaffolds

Audience: Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Value of Pyrazole-Thiophene Scaffolds

The hybridization of pyrazole and thiophene rings creates a molecular scaffold of significant interest in medicinal chemistry and materials science.[1] This framework is a cornerstone in the design of novel therapeutic agents, leveraging the diverse pharmacological properties inherent to each heterocyclic component.[2][3] Marketed drugs containing either pyrazole (e.g., Celecoxib, Rimonabant) or thiophene (e.g., Ticlopidine, Raltitrexed) motifs underscore their biological relevance.[1][2] The true power of this hybrid system, however, is unlocked through precise functionalization. Modifying the thiophene ring, in particular, allows for the systematic tuning of a molecule's steric, electronic, and pharmacokinetic properties, which is a critical process in structure-activity relationship (SAR) studies and lead optimization.[2][4]

This guide provides a detailed overview of robust and field-proven methodologies for the functionalization of the thiophene moiety within pyrazole-containing compounds. We will move beyond simple procedural lists to explain the causality behind experimental choices, offering protocols that are both reliable and adaptable.

Foundational Strategy: Electrophilic Halogenation as a Gateway to Diversification

The introduction of a halogen atom (typically bromine) onto the thiophene ring is arguably the most crucial first step in a functionalization campaign. This "gateway" reaction converts a relatively inert C-H bond into a versatile C-Br bond, which serves as a key handle for a vast array of subsequent cross-coupling reactions.

Mechanistic Rationale: The thiophene ring is electron-rich and readily undergoes electrophilic aromatic substitution. The reaction proceeds via the formation of a stabilized cationic intermediate (sigma complex). Attack at the C2 or C5 position is heavily favored over the C3 or C4 positions because the resulting intermediate can be stabilized by three resonance structures, compared to only two for C3/C4 attack.[5][6] This inherent regioselectivity is a significant synthetic advantage.

Protocol 2.1: Electrophilic Bromination using N-Bromosuccinimide (NBS)

This protocol describes the selective bromination of the thiophene ring at the 5-position, assuming the 2-position is already substituted with the pyrazole moiety.

Experimental Workflow: Electrophilic Halogenation

Sources

- 1. pubs.rsc.org [pubs.rsc.org]

- 2. Development of new pyrazole–thiophene hybrids: synthesis, anticancer assessment, and molecular docking insights - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]

- 4. Development of new pyrazole–thiophene hybrids: synthesis, anticancer assessment, and molecular docking insights - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 5. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 6. faculty.ksu.edu.sa [faculty.ksu.edu.sa]

Troubleshooting & Optimization

Technical Support Center: Optimization of Reaction Conditions for Pyrazole Synthesis

Welcome to the Technical Support Center for Pyrazole Synthesis. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into optimizing reaction conditions and troubleshooting common issues encountered during the synthesis of pyrazole derivatives. Our focus is on explaining the causality behind experimental choices to empower you to resolve challenges effectively.

Troubleshooting Guide

This section addresses specific, common problems encountered during pyrazole synthesis. Each issue is presented with potential causes and actionable solutions grounded in chemical principles.

Issue 1: The Reaction Yield is Unacceptably Low

A low yield is one of the most frequent challenges. The cause often lies in one of three areas: starting material integrity, suboptimal reaction conditions, or product loss during workup.

Possible Causes & Recommended Solutions:

-

Poor Quality of Starting Materials:

-

Hydrazine Instability: Hydrazine and its derivatives, particularly phenylhydrazine, are susceptible to air oxidation and can degrade over time, leading to discoloration and impurity formation.[1][2]

-

Dicarbonyl Purity: Impurities in the 1,3-dicarbonyl compound, or its hydrolysis if it is unstable, can lead to side reactions.[3]

-

Solution: Ensure the purity of the dicarbonyl starting material. If necessary, purify it by recrystallization or distillation before use.[4]

-

-

-

Incomplete Reaction:

-

Insufficient Time or Temperature: The reaction may not have reached completion.

-

Solution: Monitor the reaction progress diligently using Thin-Layer Chromatography (TLC) or LC-MS.[3][4] If starting material is still present after the initially planned duration, consider increasing the reaction time or temperature.[5] Microwave-assisted synthesis can also be an effective strategy to reduce reaction times and often improve yields.[6]

-

-

Suboptimal Stoichiometry: Incorrect molar ratios can leave starting materials unreacted.

-

-

Catalyst Issues:

-

Incorrect or Inactive Catalyst: The chosen catalyst may be unsuitable for the specific substrates or may have deactivated.

-

-

Product Loss During Workup/Purification:

-

Inefficient Extraction or Precipitation: The product may have significant solubility in the workup or crystallization solvents.

-

Solution: Optimize the workup procedure. If precipitating the product by adding an anti-solvent like water, ensure the solution is sufficiently cooled in an ice bath to maximize recovery.[1][9] When performing a liquid-liquid extraction, check the pH of the aqueous layer to ensure the pyrazole, which is weakly basic, is in its neutral form for efficient extraction into an organic solvent.[5]

-

-

Troubleshooting Workflow: Low Yield

Caption: A decision tree for systematically troubleshooting low yields.

Issue 2: A Mixture of Regioisomers is Formed

This is arguably the most significant challenge when using unsymmetrical 1,3-dicarbonyls or substituted hydrazines.[5][10] The initial nucleophilic attack of the hydrazine can occur at either of the two non-equivalent carbonyl carbons, leading to two distinct pyrazole products that are often difficult to separate.[11]

Controlling Factors & Strategic Solutions:

-

Steric and Electronic Effects: Regioselectivity is fundamentally governed by the steric and electronic environment of the two carbonyl groups.[11]

-

Causality: The more electrophilic (electron-deficient) carbonyl carbon is typically attacked preferentially by the most nucleophilic nitrogen of the hydrazine. Simultaneously, bulky substituents can hinder the approach to one carbonyl, directing the attack to the less sterically encumbered site.[11]

-

Solution: Analyze your 1,3-dicarbonyl. A ketone is generally more electrophilic than an ester. A trifluoromethyl ketone is significantly more electrophilic due to the strong electron-withdrawing effect of the -CF3 group. Strategically designing your precursor can often yield a single desired isomer.

-

-

Reaction Conditions (pH and Solvent):

-

Causality: The reaction mechanism can be subtly altered by the reaction medium. In acidic conditions, the reaction may proceed via a di-enol intermediate, whereas neutral or basic conditions favor the formation of a hydrazone intermediate. The stability and cyclization pathway of these intermediates dictate the final isomeric ratio.

-

Solution (Solvent Control): A notable study demonstrated that for the reaction of CF3-ynones and hydrazines, using a highly polar protic solvent like hexafluoroisopropanol (HFIP) selectively yields the 3-CF3 pyrazole isomer. In contrast, a polar aprotic solvent like DMSO favors the formation of the 5-CF3 pyrazole isomer.[12]

-

Solution (Catalyst Control): The choice of catalyst can profoundly influence regioselectivity. While simple acid catalysis might give mixtures, specific metal-based catalytic systems, such as those involving palladium, have been developed to provide excellent control.[7]

-

Decision Tree: Controlling Regioselectivity

Caption: A workflow for optimizing regioselectivity in pyrazole synthesis.

Issue 3: The Reaction Mixture is Highly Colored (Yellow/Red/Brown)

Discoloration is a common observation, often indicating the presence of impurities arising from side reactions or decomposition.[5]

Possible Causes & Recommended Solutions:

-

Hydrazine Decomposition: As mentioned, hydrazines can oxidize, generating colored byproducts.[1]

-

Oxidation of Intermediates or Product: The pyrazoline intermediate, formed before aromatization to the final pyrazole, can be susceptible to oxidation. The final pyrazole product, especially if it contains amine functionalities, can also oxidize.[2][5]

-

Solution: An inert atmosphere is the best preventative measure. If the color develops during workup, minimize exposure to air.

-

-

Charcoal Treatment:

-

Protocol: For removing colored impurities from the final product, treatment with activated charcoal can be very effective. Dissolve the crude product in a suitable solvent (e.g., ethanol or ethyl acetate), add a small amount of activated charcoal (typically 1-5% by weight), heat the mixture briefly, and then filter the hot solution through a pad of celite to remove the charcoal.[5]

-

Issue 4: Difficulty in Product Purification and Isolation

Even with a successful reaction, isolating a pure product can be a hurdle.

Common Problems & Solutions:

-

Product "Oils Out" During Recrystallization: This occurs when the compound precipitates from the solution as a liquid rather than a solid, often because its melting point is below the temperature of the solution.[9]

-

Solution 1: Slow Cooling: Cool the solution as slowly as possible. An insulated container can help. Rapid cooling promotes oiling.[9]

-

Solution 2: Adjust Solvent System: Add more of the "good" solvent to the hot solution to lower the saturation point, allowing crystallization to occur at a lower temperature. Alternatively, experiment with different solvent combinations.[9]

-

Solution 3: Use a Seed Crystal: Adding a tiny, pure crystal of the product to the supersaturated solution can induce proper crystal lattice formation.[9]

-

-

Separating Close-Running Impurities or Regioisomers:

-

Solution 1: Optimize Chromatography: If using column chromatography, test various solvent systems by TLC to maximize the separation (ΔRf) between the product and impurities. Deactivating silica gel with triethylamine for basic pyrazoles can prevent streaking and product loss on the column.[13]

-

Solution 2: Acid/Base Wash: Unreacted hydrazine can be removed during workup with a dilute acid wash (e.g., 1 M HCl), which converts the basic hydrazine into a water-soluble salt.[5] Conversely, the pyrazole product itself can be protonated and extracted into an aqueous acid layer, leaving non-basic impurities in the organic layer. The pyrazole can then be recovered by basifying the aqueous layer and re-extracting.[5]

-

Frequently Asked Questions (FAQs)

Q1: What is the general mechanism for the Knorr pyrazole synthesis?

A1: The Knorr synthesis, the most common method, involves the condensation of a 1,3-dicarbonyl compound with a hydrazine.[1] The reaction proceeds through several key steps:

-

Initial Condensation: A nitrogen atom from the hydrazine performs a nucleophilic attack on one of the carbonyl carbons.

-

Dehydration & Intermediate Formation: A molecule of water is eliminated to form a hydrazone or enamine intermediate.[1]

-

Intramolecular Cyclization: The second nitrogen atom of the hydrazine attacks the remaining carbonyl carbon in an intramolecular fashion.

-

Aromatization: A final dehydration step occurs, leading to the formation of the stable, aromatic pyrazole ring.[1]

General Mechanism: Knorr Pyrazole Synthesis

Caption: The stepwise mechanism of the Knorr pyrazole synthesis.

Q2: How do I choose the right catalyst for my synthesis?

A2: Catalyst selection is highly dependent on your starting materials and desired outcome.[7]

-

For 1,3-Dicarbonyls (Knorr Synthesis): Often, simple acid catalysis (e.g., a few drops of glacial acetic acid in ethanol) is sufficient.[7][8]

-

For Diols + Hydrazines: Ruthenium-based hydrogen transfer catalysts are effective.[7][14]

-

For Alkynes: Copper, silver, or palladium catalysts are frequently used for cycloaddition reactions.[7][14]

-

For Functional Group Tolerance: If your substrates have sensitive functional groups, milder, metal-free options like visible light photoredox catalysis or iodine-mediated reactions can be advantageous.[14]

Q3: Which solvents are commonly used and how do they impact the reaction?

A3: Common solvents include ethanol, propanol, acetic acid, and DMSO.[8][15] The choice can be critical. For example, using ethanol allows for easy workup as many pyrazoles are less soluble in aqueous ethanol and will precipitate upon addition of water.[8][16] As discussed in the troubleshooting section, solvent polarity (protic vs. aprotic) can directly influence regioselectivity.[12] Green chemistry approaches using water with surfactants or deep eutectic solvents are also gaining traction to reduce reliance on volatile organic compounds.[17][18]

Q4: Can I recycle my catalyst?

A4: Catalyst recyclability is a major advantage of heterogeneous catalysts (catalysts in a different phase from the reactants). Solid catalysts like nano-ZnO or polymer-supported catalysts can be recovered by simple filtration after the reaction, washed, dried, and reused for several cycles, often without a significant loss in activity.[7][19] This is a key consideration for large-scale synthesis and green chemistry.[7]

Experimental Protocols & Data

Protocol: General Procedure for Knorr Pyrazole Synthesis

This protocol describes a typical synthesis of a 3,5-disubstituted pyrazole using conventional heating.

Materials:

-

1,3-Dicarbonyl compound (e.g., acetylacetone) (1.0 equiv)

-

Hydrazine derivative (e.g., Phenylhydrazine) (1.0 - 1.1 equiv)

-

Solvent: Ethanol or 1-Propanol

-

Catalyst: Glacial Acetic Acid

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve the 1,3-dicarbonyl compound (10.0 mmol) in ethanol (20-30 mL).[8]

-

Reagent Addition: To the stirred solution, add the hydrazine derivative (10.5 mmol, 1.05 equiv) followed by 3-4 drops of glacial acetic acid.[8]

-

Heating: Heat the reaction mixture to reflux (approximately 80-100°C depending on the solvent) using a heating mantle.[8]

-

Monitoring: Monitor the reaction progress by TLC (e.g., using a 7:3 mixture of hexanes:ethyl acetate as the mobile phase) until the starting dicarbonyl spot is consumed (typically 1-3 hours).[8]

-

Precipitation: Once the reaction is complete, remove the flask from the heat. While the solution is still warm, slowly add deionized water (e.g., 20 mL) with stirring. The pyrazole product should begin to precipitate as a solid.[1][8]

-

Isolation: Cool the mixture in an ice bath for 30 minutes to maximize precipitation.[1] Collect the solid product by vacuum filtration using a Büchner funnel.

-

Washing and Drying: Wash the collected solid with a small amount of cold water, followed by a small amount of cold hexanes to aid in drying and remove non-polar impurities.[1] Allow the product to air dry or dry in a desiccator to a constant weight.

Data Summary: Influence of Catalysts on Pyrazole Synthesis

The following table summarizes various catalytic systems reported in the literature, providing a comparative overview for catalyst selection. Note that yields are highly substrate-dependent.

| Starting Materials | Catalyst System | Solvent | Temperature | Typical Yield | Reference |

| 1,3-Diketone + Hydrazine | Acetic Acid (cat.) | Ethanol | Reflux | Good to Excellent | [8][20] |

| 1,3-Diketone + Arylhydrazine | None | N,N-Dimethylacetamide | Room Temp | 59% - 98% | [20] |

| 1,3-Diol + Arylhydrazine | Ru₃(CO)₁₂ / NHC-diphosphine | Toluene | 140 °C | Good | [14] |

| Terminal Alkyne + Hydrazine | Palladium catalyst | - | - | Good | [14][19] |

| β,γ-Unsaturated Hydrazone | Cu Catalyst / Air | Dioxane | 100 °C | Good to Excellent | [14] |

| Ketone + Acid Chloride + Hydrazine | In situ diketone formation | THF | - | Good to Excellent | [20] |

| α,β-Unsaturated Aldehyde + Hydrazine | I₂ (metal-free) | Dichloroethane | 80 °C | Good | [14] |

References

-

Organic Chemistry Portal. (n.d.). Pyrazole synthesis. [Link]

-

MDPI. (2023, September 5). Recent Advances in the Synthesis of Pyrazole Derivatives: A Review. [Link]

-

The Journal of Organic Chemistry. (2011, July 8). Synthesis of Pyrazoles via Electrophilic Cyclization. [Link]

-

IntechOpen. (2022, November 23). Pyrazole Scaffold: Strategies toward the Synthesis and Their Applications. [Link]

-

Taylor & Francis Online. (2017, May 26). Green synthesis of pyrazole systems under solvent-free conditions. [Link]

-

American Chemical Society. (2024, July 31). Synthetic Development and Scale-Up of a Complex Pyrazole Fragment of Lenacapavir. [Link]

- Google Patents. (n.d.). Method for purifying pyrazoles - WO2011076194A1.

-

ResearchGate. (n.d.). Optimization of the reaction conditions for the synthesis of pyrano[2,3-c]pyrazole 5a. [Link]

-

MDPI. (2022, August 29). Recent Advances in Synthesis and Properties of Pyrazoles. [Link]

-

ResearchGate. (2014, March 9). How can I purify a pyrazole compound with a N-C-N bond without using a silica column?. [Link]

-

Chem Help Asap. (n.d.). Knorr Pyrazole Synthesis. [Link]

-

PubMed Central (PMC). (n.d.). Recent highlights in the synthesis and biological significance of pyrazole derivatives. [Link]

-

PubMed Central (PMC). (2023, August 4). Special Issue “Recent Advances in the Synthesis, Functionalization and Applications of Pyrazole-Type Compounds II”. [Link]

-

Thieme Connect. (2025, August 11). Sustainable routes and mechanistic study in pyrazole synthesis using deep eutectic solvents (DESs). [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. benchchem.com [benchchem.com]

- 8. chemhelpasap.com [chemhelpasap.com]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. pubs.acs.org [pubs.acs.org]

- 11. pdf.benchchem.com [pdf.benchchem.com]

- 12. Recent highlights in the synthesis and biological significance of pyrazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. Pyrazole synthesis [organic-chemistry.org]

- 15. tandfonline.com [tandfonline.com]

- 16. pubs.acs.org [pubs.acs.org]

- 17. researchgate.net [researchgate.net]

- 18. thieme-connect.com [thieme-connect.com]

- 19. Pyrazole Scaffold: Strategies toward the Synthesis and Their Applications | IntechOpen [intechopen.com]

- 20. mdpi.com [mdpi.com]

Technical Support Center: Preventing Colored Impurities in Hydrazine-Based Reactions

Welcome to the Advanced Technical Support Center for hydrazine-based synthesis. Hydrazine and its derivatives (e.g., phenylhydrazine, hydrazine hydrate) are indispensable building blocks in the synthesis of pyrazoles, pyrimidines, and indoles. However, their high reactivity and reducing potential make them highly susceptible to side reactions that generate deeply colored impurities.

As a Senior Application Scientist, I have structured this guide to move beyond basic troubleshooting. By understanding the underlying chemical causality—specifically the mechanisms of oxidation and condensation—you can design self-validating experimental systems that prevent these impurities at the source, ensuring high-purity Active Pharmaceutical Ingredients (APIs).

Diagnostic Matrix: Identifying Colored Impurities

Before altering your synthetic route, you must identify the chemical nature of the impurity. The table below summarizes the quantitative and qualitative data associated with common hydrazine degradation pathways.

| Impurity Class | Observed Color | Primary Causality & Mechanism | Analytical Detection Method |

| Azines | Bright Yellow / Orange | Condensation of hydrazine with trace carbonyls (e.g., acetone). | GC-MS (LOQ ~0.1 ppm)[1], UV-Vis (λmax ~455 nm)[2]. |

| Diazenes / Polymeric | Deep Red / Brown | Air oxidation, catalytically accelerated by transition metals (Fe, Cu). | HPLC (broad peaks), Visual Inspection[3]. |

| Metal Complexes | Deep Blue / Green | Coordination with leached reactor metals or degraded catalysts. | ICP-MS, Colorimetry. |

Troubleshooting Guides & FAQs

Issue 1: Rapid Yellow/Orange Discoloration

Q: My reaction mixture turns bright yellow immediately upon adding hydrazine hydrate, even before heating. What is causing this, and how do I prevent it?

A: This is classically indicative of azine formation . Hydrazine is a powerful binucleophile. When exposed to even trace amounts of carbonyl compounds, it undergoes a rapid condensation reaction to form highly conjugated, brightly colored azines. A very common laboratory error is using acetone to wash glassware prior to the reaction. The residual acetone reacts instantly with hydrazine to form 4, a yellow/orange impurity that is highly volatile and easily detectable by GC[4]. Furthermore, specific analytical methods even exploit this rapid condensation by using p-dimethylaminobenzaldehyde to intentionally form a yellow azine complex for colorimetric detection at 455 nm[2].

Causality & Solution: The reaction is driven by the thermodynamic stability of the resulting C=N-N=C conjugated system. To prevent this, strictly prohibit ketone solvents (acetone, MEK) during reactor preparation . Wash glassware with methanol or ethanol and dry thoroughly under vacuum.

Issue 2: Progressive Red/Brown Darkening

Q: During the synthesis of a pyrazole using phenylhydrazine, the solution darkens to a deep reddish-brown over several hours. How can I mitigate this?

A: Phenylhydrazine and similar derivatives are highly susceptible to air oxidation, which leads to the formation of colored diazene intermediates and complex polymeric degradation products[3]. This oxidation process is not just a simple reaction with atmospheric oxygen; it is catalytically accelerated by trace metal oxides, particularly iron and copper leached from stainless steel reactors or stir bars[5]. The maximum degradation rate for hydrazine in the presence of copper typically occurs between pH 8 and 9[6].

Causality & Solution: Transition metals like Cu(II) and Fe(III) facilitate single-electron transfer from the hydrazine moiety, generating reactive radical species that rapidly polymerize into dark, colored tars. Mitigation requires a two-pronged approach:

-

Exclude Oxygen: Sparge all solvents with ultra-pure Argon (not just Nitrogen) for at least 30 minutes prior to reagent addition.

-

Exclude Metals: Use glass-lined reactors or PTFE-coated equipment. If metal catalysis is suspected, the addition of a chelating agent (e.g., EDTA) in aqueous biphasic systems can sequester the trace metals.

Issue 3: Post-Reaction Purification

Q: My target API is contaminated with these colored impurities. How can I selectively remove them without losing my product?

A: Traditional chromatography can be inefficient for removing highly polar or polymeric hydrazine impurities. Instead, 7 offer a highly selective scavenging mechanism[7]. For example, adding a polystyrene-bound benzaldehyde resin to the crude mixture will selectively react with any unreacted hydrazine or primary amine degradation products, covalently trapping them on the solid support. The colored impurities are then removed via a simple filtration step.

Mechanistic Visualization

The following diagram illustrates the divergent pathways that lead to colored impurities versus the desired clean API.

Mechanistic pathways of colored impurity formation in hydrazine reactions.

Experimental Protocols

To ensure a self-validating system, implement the following step-by-step methodologies. These protocols are designed to confirm the absence of impurities before committing expensive starting materials.

Protocol A: Metal-Free, Degassed Hydrazine Reaction Setup

Purpose: To prevent transition-metal catalyzed oxidation and diazenes formation.

-

Glassware Preparation: Wash all glassware with 1M HCl to strip trace metals, followed by rinsing with HPLC-grade water and then HPLC-grade Ethanol. Do not use acetone. Dry in an oven at 120°C.

-

Solvent Degassing: Transfer the reaction solvent (e.g., ethanol or dioxane) into the reaction flask. Submerge a PTFE sparging tube into the solvent and bubble ultra-pure Argon through the liquid for 30 minutes.

-

Blank Validation (Self-Validation Step): Add a small aliquot of the hydrazine reagent to the degassed solvent at the target reaction temperature. Stir for 30 minutes. If the solution remains colorless, the system is free of trace carbonyls and active metal catalysts.

-

Reagent Addition: Add the electrophilic starting material (e.g., dicarbonyl or chloropyrimidine) under a positive pressure of Argon.

-

Reaction Monitoring: Monitor the reaction via TLC or HPLC. Keep the reaction shielded from ambient light if using light-sensitive derivatives like phenylhydrazine.

Protocol B: Post-Reaction Scavenging of Colored Impurities

Purpose: To selectively remove unreacted hydrazine and colored degradation products using reactive resins.

-

Reaction Quench: Once the target reaction is complete, cool the mixture to room temperature.

-

Resin Preparation: Swell 3 equivalents (relative to excess hydrazine) of a polymer-bound aldehyde resin (e.g., polystyrene-co-divinylbenzene bound benzaldehyde) in dichloromethane (DCM) for 15 minutes.

-

Scavenging: Add the swollen resin directly to the crude reaction mixture. Stir gently at room temperature for 2 to 4 hours. The acidic sites on the resin can also catalyze the capture rate[7].

-

Filtration: Filter the mixture through a sintered glass funnel (porosity 3). Wash the resin cake with DCM and Methanol. The colored impurities (azines/hydrazones) will remain covalently bound to the resin (often turning the resin visibly yellow/orange), while your target API elutes in the filtrate.

-

Concentration: Concentrate the filtrate under reduced pressure to yield the high-purity, color-free product.

References

-

Liu, et al. "Control and analysis of hydrazine, hydrazides and hydrazones-Genotoxic impurities in active pharmaceutical ingredients (APIs) and drug products." ResearchGate. [Link]

-

MacNaughton, et al. "Oxidation of Hydrazine in Aqueous Solutions." DTIC. [Link]

-